Molecular Weight and Lipophilicity Differentiation Against the N-Benzyl Analog for CNS Drug Discovery Programs
CAS 1421450-84-1 (MW = 310.5 g/mol) is significantly lighter than its N-benzyl analog (N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide, MW ≈ 358.5 g/mol). The lower molecular weight of the target compound (ΔMW = -48 g/mol) contributes to a reduced topological polar surface area (tPSA ≈ 36 Ų vs. ≈ 36 Ų for the benzyl analog; note: the benzyl addition increases the number of rotatable bonds and aromatic carbons, impacting CNS MPO score. The tert-butyl urea offers optimal lipophilicity (clogP ≈ 2.0) compared to the benzyl analog (clogP ≈ 3.1), keeping it within the favorable range for CNS drug candidates (CNS MPO ≥ 4) [1]. This physicochemical differentiation allows researchers to select CAS 1421450-84-1 when a lower lipophilicity, more metabolically stable urea is required for in vivo studies.
| Evidence Dimension | Molecular Weight, clogP, and Rotatable Bond Count |
|---|---|
| Target Compound Data | MW = 310.5 g/mol; clogP ≈ 2.0; Rotatable Bonds = 4 |
| Comparator Or Baseline | N-Benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide (MW ≈ 358.5 g/mol; clogP ≈ 3.1; Rotatable Bonds = 5) |
| Quantified Difference | ΔMW = -48 g/mol; ΔclogP = -1.1 log units; ΔRotB = -1 |
| Conditions | In silico prediction (PubChem/ALogPS) |
Why This Matters
Procurement of the precise compound ensures control over lipophilicity and molecular weight—critical parameters for CNS drug discovery—avoiding the property inflation seen with benzyl or thiophene analogs.
- [1] PubChem. Computed Properties: Molecular Weight, XLogP3, Rotatable Bond Count for N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide. View Source
